![molecular formula C21H20FN5O2 B2406588 3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251695-66-5](/img/structure/B2406588.png)
3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
The compound “3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Chemical Reactions Analysis
Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered significant attention in drug discovery due to their versatile properties. The compound shares structural similarities with amide bonds, making it an attractive scaffold for drug design. Notable examples of medicinal compounds containing a 1,2,3-triazole core include:
Organic Synthesis
Researchers have explored various synthetic approaches to prepare 1,2,3-triazoles. These methods include:
Biological Activity
Several 1,2,3-triazole derivatives exhibit interesting biological activities:
- Antiproliferative Agents : For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative activity against MV4-11 cells .
- Antimicrobial Potential : Compounds derived from 1,2,3-triazoles, such as 1a and 1b, have shown good antimicrobial potential .
- Anticancer Activity : Novel bis alkynes with di-substituted triazoles exhibited some anticancer activity .
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs with a wide range of biological activities .
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core are known to interact with various biological targets . The specific targets would depend on the other functional groups present in the molecule.
Mode of Action
It’s known that the 1,2,3-triazole ring can interact with amino acids present in the active site of various receptors . These interactions can include electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . The affected pathways would depend on the specific targets of the compound.
Result of Action
Compounds with a 1,2,3-triazole core have been found to have various biological activities . The specific effects would depend on the compound’s targets and mode of action.
properties
IUPAC Name |
3-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-16-6-4-5-15(13-16)20(28)23-17-9-11-26(12-10-17)21(29)19-14-27(25-24-19)18-7-2-1-3-8-18/h1-8,13-14,17H,9-12H2,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWNHZZFLFANLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide |
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